molecular formula C22H22O10 B192568 Trifolirhizin CAS No. 6807-83-6

Trifolirhizin

Cat. No. B192568
CAS RN: 6807-83-6
M. Wt: 446.4 g/mol
InChI Key: VGSYCWGXBYZLLE-QEEQPWONSA-N
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Description

Trifolirhizin is a flavonoid isolated from Sophora flavescens. It has been shown to exert cytotoxicity on several cancer cell lines . It has many pharmacological activities, such as hepatoprotective, anti-inflammatory, anti-proliferation, and skin-whitening .


Synthesis Analysis

Trifolirhizin (>98% purity) was isolated from the roots of S. flavescens . In the flavonoid synthesis pathway, a total of 3, 3, 3, 4, and 4 transcripts were highly and positively correlated with the contents of trifolirhizin .


Molecular Structure Analysis

Trifolirhizin has a molecular formula of C22H22O10 .


Chemical Reactions Analysis

Trifolirhizin induces autophagy-dependent apoptosis in colon cancer via AMPK/mTOR signaling . It also affects hemolytic activity through indirect binding to Hla as confirmed by the neutralization assay and cellular thermal shift assay (CETSA) .


Physical And Chemical Properties Analysis

Trifolirhizin has a melting point of 142-144°C, a boiling point of 658.7±55.0 °C (Predicted), and a density of 1.590 . It is soluble in acetone and sparingly soluble in methanol .

Scientific Research Applications

Anti-Cancer Properties

Trifolirhizin has demonstrated notable anti-proliferative effects on various cancer cell lines. Studies have shown that trifolirhizin exerts cytotoxicity on MKN45 gastric cancer cells, leading to decreased proliferation in a time- and dose-dependent manner. The compound has been observed to activate the EGFR-MAPK signaling pathways, suggesting its therapeutic potential in human gastric cancer therapy (Lu et al., 2016). Additionally, trifolirhizin has shown inhibitory effects on the growth of A2780 ovarian and H23 lung cancer cells, hinting at its broader anticancer activities (Zhou et al., 2009).

Therapeutic Potential in Diabetic Nephropathy

Research on diabetic nephropathy (DN) models has revealed that trifolirhizin can alleviate renal injury. The compound was found to activate autophagy, inhibit apoptosis, and mitigate oxidative stress in renal tissues of diabetic mice. The modulation of the PI3K/AKT/mTOR pathway by trifolirhizin was identified as a crucial mechanism in relieving renal injury, presenting it as a promising drug candidate for DN treatment (Xin et al., 2022).

Role in Inflammatory Diseases

Trifolirhizin has shown potential in managing inflammatory diseases. It has been found to regulate the balance of Th17/Treg cells and mitigate inflammation in ulcerative colitis (UC) models. The compound inhibits the activation of the NLRP3 inflammasome by modulating the AMPK-TXNIP pathway, effectively improving symptoms and pathological damage in UC mice. These findings underscore the anti-inflammatory and immunomodulatory properties of trifolirhizin, positioning it as a candidate for treating chronic autoimmune diseases like UC (Zhang, Wang, & Ji, 2022).

Safety And Hazards

Trifolirhizin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2/t12-,17+,18+,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYCWGXBYZLLE-QEEQPWONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987516
Record name Trifolirhizin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifolirhizin

CAS RN

6807-83-6
Record name Trifolirhizin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6807-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophojaponicin B2
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifolirhizin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6807-83-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
946
Citations
H Zhou, H Lutterodt, Z Cheng, L Yu - Journal of agricultural and …, 2009 - ACS Publications
… the observation that trifolirhizin dose-dependently … trifolirhizin dose (25 μM) that effected the same observation in TNF-α mRNA levels in the present study. It does appear that trifolirhizin …
Number of citations: 116 pubs.acs.org
D Sun, W Tao, F Zhang, W Shen, J Tan, L Li… - Signal transduction and …, 2020 - nature.com
… Herein, we evaluated the effect of trifolirhizin on autophagy and … trifolirhizin could induce autophagy in two CRC cell lines, HCT116 and SW620 cells. When treated with trifolirhizin, the …
Number of citations: 39 www.nature.com
X Lu, J Ma, H Qiu, L Yang, L Cao… - Oncology …, 2016 - spandidos-publications.com
… trifolirhizin activated the EGFR-MAPK signaling pathways. This study indicated that trifolirhizin … Herein, it is demonstrated that trifolirhizin induce apoptosis and cell cycle arrest while we …
Number of citations: 17 www.spandidos-publications.com
MH Kang, JH Lee, JH Lee, SY Cho… - Korean Journal of …, 2006 - koreascience.kr
… for the gastroprotective effect of trifolirhizin from Sophora flavescens. … In pylorus ligated rats, the treatments of trifolirhizin showed … pylori treated with methanol extract and trifolirhizin from …
Number of citations: 14 koreascience.kr
N Yang, B Liang, K Srivastava, J Zeng, J Zhan… - Phytochemistry, 2013 - Elsevier
… spectroscopic analyses showed that trifolirhizin is an active … is thus the first demonstration that trifolirhizin (1) inhibits ASM … flavescens flavonoid trifolirhizin (1) as an active compound …
Number of citations: 56 www.sciencedirect.com
Y Aratanechemuge, H Hibasami… - Oncology …, 2004 - spandidos-publications.com
We have investigated the effects of maackiain and trifolirhizin (maackiain glycoside) isolated from sanzukon (Sophora Subprostrate Chen et T. Chen) on DNA of human promyelotic HL-…
Number of citations: 36 www.spandidos-publications.com
S Dongdong, T Weiwei, F Zhang… - Signal Transduction …, 2020 - search.proquest.com
… In the present study, we found that trifolirhizin treatment … AMPK activation was essential for trifolirhizin-induced … simulate and enhance the effect of trifolirhizin in inducing autophagy (…
Number of citations: 1 search.proquest.com
Q Zhang, S Wang, S Ji - Clinical and Experimental …, 2022 - Wiley Online Library
… The trifolirhizin-mediated anti-inflammatory effect was inhibited by … of trifolirhizin significantly improved the symptoms and the pathological damage in DSS-induced UC mice. Trifolirhizin …
Number of citations: 7 onlinelibrary.wiley.com
SK Hyun, WH Lee, DM Jeong, Y Kim… - Biological and …, 2008 - jstage.jst.go.jp
… The results of this study indicate that kurarinol (1), kuraridinol (2), and trifolirhizin (3), from the ethyl acetate fraction of Sophora extract, can inhibit tyrosinase activity. Compared with kojic …
Number of citations: 114 www.jstage.jst.go.jp
SM Jang, SH Bae, WK Choi, JB Park, D Kim, JS Min… - Xenobiotica, 2015 - Taylor & Francis
SKI3301, a standardized dried 50% ethanolic extracts of Sophora tonkinensis, contains four marker compounds (trifolirhizin, TF; (–)-maackiain, Maack; (–)-sophoranone, SPN, and (2-(2,…
Number of citations: 5 www.tandfonline.com

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